METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
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Overview
Description
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, introduction of the sulfonamide group, and subsequent functionalization with the 2-chlorophenylmethyl and 4-fluoro substituents. Common reagents used in these reactions include sulfur sources, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signal transduction pathways, and altering cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE include other benzothiophene derivatives with different substituents. Examples include:
- METHYL 3-{[(2-BROMOPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- METHYL 3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4S2/c1-24-17(21)15-16(14-12(19)7-4-8-13(14)25-15)26(22,23)20-9-10-5-2-3-6-11(10)18/h2-8,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFGVZYUQDNFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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